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Introduction
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide

range of adult and pediatric solid tumors. These fusions lead to the constitutive activation of

TRK proteins (TRKA, TRKB, and TRKC), promoting uncontrolled cell proliferation and survival.

While first-generation TRK inhibitors like larotrectinib and entrectinib have shown significant

efficacy, the development of acquired resistance, often through mutations in the TRK kinase

domain, and suboptimal central nervous system (CNS) penetration limit their long-term benefit,

particularly in patients with brain metastases. Paltimatrectinib (PBI-200) is a next-generation,

orally bioavailable, and highly CNS-penetrant TRK inhibitor designed to address these

limitations. This technical guide provides a comprehensive overview of paltimatrectinib's

mechanism of action, preclinical efficacy, and the experimental methodologies used in its

characterization.

Mechanism of Action: Potent and Selective
Inhibition of TRK Fusion Proteins
Paltimatrectinib is a potent inhibitor of TRKA, TRKB, and TRKC kinases. Its mechanism of

action involves binding to the ATP-binding pocket of the TRK kinase domain, thereby

preventing phosphorylation and activation of downstream signaling pathways.
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Kinase Inhibition Profile
Paltimatrectinib demonstrates potent inhibitory activity against wild-type TRK kinases. While a

comprehensive public kinase panel profile with IC50 values for a broad range of kinases is not

yet available, initial data indicates a high degree of selectivity for TRK kinases.

Target IC50 (nM)

TRKA <10[1]

TRKB Data not publicly available

TRKC Data not publicly available

Table 1: In vitro kinase inhibition profile of

paltimatrectinib.

Crucially, paltimatrectinib was designed to overcome acquired resistance mutations that

emerge during treatment with first-generation TRK inhibitors. Preclinical data has highlighted its

superior efficacy in a xenograft model harboring the LMNA-NTRK1 gene fusion with a G595R

solvent front mutation, a common resistance mechanism.[2]

Preclinical Efficacy
The antitumor activity of paltimatrectinib has been evaluated in various preclinical models of

NTRK fusion-positive cancers. These studies have demonstrated its potent and durable

inhibition of tumor growth, both systemically and within the CNS.

In Vitro Cell-Based Assays
Paltimatrectinib's effect on the proliferation of cancer cell lines harboring NTRK fusions is a

critical measure of its cellular potency. While specific IC50 values from these assays are not yet

publicly detailed, the in vivo data suggests potent low nanomolar activity.

In Vivo Xenograft Models
Paltimatrectinib has shown significant tumor growth inhibition in preclinical xenograft models

of NTRK fusion-positive cancers.
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Xenograft Model Fusion Protein Treatment Dose
Tumor Growth
Inhibition (%)

MK-12 Colorectal

Cancer
Not specified

15 mg/kg

(intraperitoneal)
93[3][4]

MK-12 Colorectal

Cancer
Not specified

30 mg/kg

(intraperitoneal)
100[3][4]

BaF3 Xenograft
LMNA-NTRK1

(G595R)
Not specified

Superior to

larotrectinib and

entrectinib

Table 2: In vivo

efficacy of

paltimatrectinib in

xenograft models.

Central Nervous System (CNS) Penetration
A key feature of paltimatrectinib is its high penetrance of the blood-brain barrier. Preclinical

studies have demonstrated its superior brain penetration compared to earlier-generation TRK

inhibitors.[3][4] This characteristic is critical for treating primary brain tumors and brain

metastases, which are common in patients with NTRK fusion-positive cancers. While specific

brain-to-plasma concentration ratios are not publicly available, the preclinical efficacy in

intracranial models underscores its potential in this setting.

Clinical Development
Paltimatrectinib is currently being evaluated in a global Phase 1/2 clinical trial (PBI-200-101;

NCT04901806) in patients with NTRK fusion-positive advanced or metastatic solid tumors,

including those with primary and metastatic brain tumors.[3][4][5][6] The trial includes a dose-

escalation phase to determine the recommended Phase 2 dose, followed by expansion

cohorts.[3][5] As of the latest publicly available information, results from this trial have not been

published.

Experimental Protocols
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This section details the methodologies for key experiments used to characterize the activity of

paltimatrectinib.

Biochemical Kinase Inhibition Assay (LanthaScreen™
Eu Kinase Binding Assay)
This assay is used to determine the binding affinity and inhibitory potency of paltimatrectinib
against TRK kinases.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It

measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase

active site by a test compound.

Materials:

TRKA, TRKB, or TRKC kinase

LanthaScreen™ Eu-anti-Tag Antibody

TR-FRET Dilution Buffer

Kinase Tracer

Paltimatrectinib

384-well microplates

Procedure:

Prepare a 3X solution of paltimatrectinib at various concentrations in TR-FRET Dilution

Buffer.

Prepare a 3X mixture of the TRK kinase and the Eu-anti-Tag antibody in TR-FRET Dilution

Buffer.

Prepare a 3X solution of the kinase tracer in TR-FRET Dilution Buffer.

Add 5 µL of the paltimatrectinib solution to the wells of a 384-well plate.
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Add 5 µL of the kinase/antibody mixture to each well.

Add 5 µL of the tracer solution to each well to initiate the binding reaction.

Incubate the plate at room temperature for 60 minutes, protected from light.

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm

and 620 nm.

Calculate the emission ratio (665 nm / 620 nm) and plot the results against the concentration

of paltimatrectinib to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay Workflow

Paltimatrectinib Dilution Series

384-Well PlateTRK Kinase + 
Eu-anti-Tag Antibody

Fluorescent Tracer

Incubate 60 min
 at RT TR-FRET Plate Reader IC50 Determination

Click to download full resolution via product page

Biochemical Kinase Inhibition Assay Workflow

Cell-Based Proliferation Assay (CellTiter-Glo®
Luminescent Cell Viability Assay)
This assay measures the effect of paltimatrectinib on the proliferation of NTRK fusion-positive

cancer cells.

Principle: This assay quantifies the amount of ATP present, which is an indicator of

metabolically active, viable cells.
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Materials:

NTRK fusion-positive cell line (e.g., Ba/F3 cells engineered to express an NTRK fusion)

Cell culture medium

Paltimatrectinib

96-well opaque-walled microplates

CellTiter-Glo® Reagent

Luminometer

Procedure:

Seed the NTRK fusion-positive cells in a 96-well opaque-walled plate at a predetermined

density and allow them to attach overnight.

Prepare a serial dilution of paltimatrectinib in cell culture medium.

Treat the cells with the different concentrations of paltimatrectinib and a vehicle control.

Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

Equilibrate the plates to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Plot the luminescent signal against the concentration of paltimatrectinib to determine the

GI50 (concentration for 50% growth inhibition).
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Cell-Based Proliferation Assay Workflow

Seed NTRK fusion-positive cells
in 96-well plate

Treat with Paltimatrectinib
(serial dilution)

Incubate for 72 hours

Add CellTiter-Glo® Reagent

Measure Luminescence

Calculate GI50

Click to download full resolution via product page

Cell-Based Proliferation Assay Workflow

In Vivo Orthotopic Xenograft Model for Brain Tumors
This model is used to evaluate the efficacy of paltimatrectinib against NTRK fusion-positive

tumors located in the brain, assessing its CNS penetration and antitumor activity.

Principle: Human cancer cells harboring an NTRK fusion are surgically implanted into the

corresponding anatomical location in the brains of immunodeficient mice.
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Materials:

NTRK fusion-positive cancer cell line (e.g., luciferase-expressing for bioluminescence

imaging)

Immunodeficient mice (e.g., NOD-SCID or NSG)

Stereotactic injection apparatus

Paltimatrectinib formulation for oral gavage

Bioluminescence imaging system

Procedure:

Culture and harvest the NTRK fusion-positive cancer cells.

Anesthetize the mice and secure them in a stereotactic frame.

Create a small burr hole in the skull over the desired injection site (e.g., striatum or

cerebrum).

Slowly inject the cancer cells into the brain parenchyma using a Hamilton syringe.

Close the incision and allow the mice to recover.

Monitor tumor growth using bioluminescence imaging.

Once tumors are established, randomize the mice into treatment and vehicle control groups.

Administer paltimatrectinib or vehicle daily via oral gavage.

Monitor tumor growth via bioluminescence imaging and body weight regularly.

At the end of the study, euthanize the mice and collect brain tissue for histological and

pharmacokinetic analysis.
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Orthotopic Brain Tumor Xenograft Workflow

Prepare NTRK fusion-positive
cancer cell suspension

Stereotactic intracranial
implantation into mice

Monitor tumor growth
(Bioluminescence Imaging)

Randomize mice into
treatment groups

Daily oral administration of
Paltimatrectinib or vehicle

Continue monitoring tumor
growth and animal health

Endpoint analysis:
Tumor burden, Histology, PK

Click to download full resolution via product page

Orthotopic Brain Tumor Xenograft Workflow

Signaling Pathway Inhibition
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NTRK fusions lead to the constitutive activation of several downstream signaling pathways that

are crucial for cancer cell growth and survival. These include the RAS/MAPK, PI3K/AKT, and

PLCγ pathways. Paltimatrectinib, by inhibiting the TRK kinase, effectively blocks these

downstream signals.

NTRK Fusion Signaling and Inhibition by Paltimatrectinib

Downstream Signaling Pathways

NTRK Fusion Protein
(Constitutively Active)

RAS PI3K PLCγ

Paltimatrectinib

RAF

MEK

ERK

Cell Proliferation,
Survival, Angiogenesis

AKT

mTOR
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NTRK Fusion Signaling and Inhibition

Conclusion
Paltimatrectinib is a promising next-generation TRK inhibitor with potent activity against wild-

type and resistant NTRK fusion proteins. Its excellent CNS penetration addresses a critical

unmet need for patients with NTRK fusion-positive cancers, particularly those with brain

metastases. The preclinical data demonstrate significant antitumor efficacy, supporting its

ongoing clinical development. The detailed experimental protocols provided in this guide offer a

framework for the further investigation and characterization of paltimatrectinib and other novel

TRK inhibitors. As clinical data from the PBI-200-101 trial becomes available, the full potential

of paltimatrectinib in the treatment of NTRK fusion-positive cancers will be further elucidated.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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